rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis
Description
rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis is a chiral carbamate derivative featuring a tetrahydrofuran (oxolane) ring substituted with a 4-amino-1H-pyrazole group. Its molecular formula is C₁₂H₂₀N₄O₃, with a molecular weight of 268.32 g/mol and a CAS-certified purity of 95% . The compound’s stereochemistry is defined by the (3R,4S) configuration, rendering it a cis diastereomer. The tert-butyl carbamate group acts as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is cataloged as a building block in organic synthesis, likely employed in pharmaceutical intermediates or asymmetric catalysis due to its stereochemical complexity .
Properties
Molecular Formula |
C12H20N4O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-aminopyrazol-1-yl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)15-9-6-18-7-10(9)16-5-8(13)4-14-16/h4-5,9-10H,6-7,13H2,1-3H3,(H,15,17) |
InChI Key |
NAZRJMZPWGYKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis involves multiple stepsThe reaction conditions typically involve the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization .
Industrial Production Methods
This includes the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted pyrazoles, oxolanes, and carbamates .
Scientific Research Applications
rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis involves its interaction with specific molecular targets. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis with structurally related compounds, emphasizing differences in stereochemistry, substituents, and applications:
Key Findings:
Stereochemical Impact : The cis (3R,4S) configuration of the target compound distinguishes it from the (3R,4R) diastereomer in and the trans piperazine derivative in . Such stereochemical differences influence conformational flexibility and intermolecular interactions .
Functional Group Compatibility : Compared to VX-478 (), the target compound lacks a sulfonamide group but shares the tert-butyl carbamate motif, highlighting its utility in protecting amines during multi-step syntheses.
Molecular Weight and Solubility : The lower molecular weight (268.32 vs. 505.63 in VX-478) suggests better bioavailability for small-molecule applications, though solubility data for the target compound remains unspecified .
Research Implications and Limitations
- Structural Confirmation : Tools like SHELX () are critical for resolving stereochemistry in crystallographic studies of such compounds, though direct data on the target molecule’s crystal structure is absent in the evidence.
- Synthetic Utility : The compound’s high purity (95%) and stereochemical definition position it as a reliable intermediate, whereas analogs with bulkier groups (e.g., piperazine) may face synthetic challenges .
- Knowledge Gaps: Limited solubility, stability, or biological activity data in the evidence necessitate further experimental validation.
Biological Activity
Rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, commonly referred to as rac-tert-butyl carbamate, is a compound with potential therapeutic applications. Its structure includes a carbamate functional group attached to a pyrazole derivative, which is known for various biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on different biological systems, and relevant studies.
Chemical Structure and Properties
The molecular formula of rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate is , with a molecular weight of 252.32 g/mol. The compound's structural features contribute to its biological activity and interaction with various biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C12H20N4O3 |
| Molecular Weight | 252.32 g/mol |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1N2C=C(C=N2)N |
| InChI | InChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)15-9-6-18-7-10(9)16-5-8(13)4-14-16/h4-5,9-10H,6-7,13H2,1-3H3,(H,15,17)/t9-,10+/m1/s1 |
The biological activity of rac-tert-butyl carbamate is primarily attributed to its interaction with various molecular pathways:
- Neuroprotective Effects : Studies have shown that derivatives similar to rac-tert-butyl carbamate exhibit neuroprotective properties by modulating apoptotic pathways and enhancing antioxidant defenses. For instance, the upregulation of B-cell lymphoma 2 (Bcl-2) has been noted in related compounds, which helps in preventing neuronal cell death under stress conditions .
- Antioxidant Activity : The compound may also exert antioxidant effects by increasing glutathione levels in cells. This mechanism is crucial for protecting against oxidative stress-related damage in neurodegenerative diseases .
- Inhibition of Enzymatic Activity : The structure of rac-tert-butyl carbamate suggests potential inhibitory effects on specific enzymes involved in inflammatory processes or metabolic pathways related to neurodegeneration .
Biological Studies and Findings
Several studies have investigated the biological activity of rac-tert-butyl carbamate and its analogs:
Case Study: Neuroprotection
A study focused on the neuroprotective capabilities of aromatic carbamates revealed that certain derivatives could maintain cell viability significantly under oxidative stress conditions. In vitro assays demonstrated that some analogs maintained over 70% cell viability compared to vehicle controls .
Structure–Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications in the alkyl side chains can significantly affect biological activity. For example:
| Compound Type | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| Hexyl Carbamate | 78 | 25 |
| Isobutyl Carbamate | 63 | 30 |
| Tert-butyl Carbamate | 42 | 50 |
The data suggests that branching in the alkyl chain can reduce binding affinity and overall activity .
Potential Applications
Given its biological activities, rac-tert-butyl carbamate has potential applications in:
- Neurodegenerative Disease Treatment : Its neuroprotective properties make it a candidate for further research in conditions like Alzheimer's and Parkinson's disease.
- Anti-inflammatory Agents : The compound's ability to inhibit specific enzymes could be harnessed for developing anti-inflammatory therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
